molecular formula C8H6BrClF2O B1372618 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene CAS No. 1039329-39-9

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene

Cat. No.: B1372618
CAS No.: 1039329-39-9
M. Wt: 271.48 g/mol
InChI Key: SMQWZKACAVYQMA-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene ( 1039329-39-9) is a valuable halogenated aromatic building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C8H6BrClF2O and a molecular weight of 271.49 , features a benzene ring substituted with bromo, chloromethyl, and difluoromethoxy functional groups, making it a versatile intermediate for further functionalization . Its primary research value lies in its application as a key precursor in the synthesis of complex, biologically active molecules. Specifically, this compound serves as a critical intermediate in the synthetic pathway for the production of Dapagliflozin and its solvates, a well-known active pharmaceutical ingredient used in the treatment of type 2 diabetes . The presence of both bromine and a reactive chloromethyl group on the aromatic ring allows for sequential cross-coupling and nucleophilic substitution reactions, enabling researchers to systematically construct more complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2O/c9-6-1-2-7(13-8(11)12)5(3-6)4-10/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQWZKACAVYQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039329-39-9
Record name 4-bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(chloromethyl)-1-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert halogenated groups into corresponding hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products Formed:

    Substitution: Formation of azido, cyano, or amino derivatives.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of dehalogenated hydrocarbons.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between the target compound and analogous brominated benzene derivatives from the evidence:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups Source
Target Compound (Hypothetical) C₈H₆BrClF₂O 271.49 4-Br, 2-CH₂Cl, 1-OCHF₂ Chloromethyl, Difluoromethoxy -
4-Bromo-2-difluoromethoxy-1-methyl-benzene (954235-88-2) C₈H₇BrF₂O 237.04 4-Br, 2-OCHF₂, 1-CH₃ Methyl, Difluoromethoxy
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (105529-58-6) C₇H₃BrF₄O 259.00 4-Br, 2-F, 1-OCF₃ Fluoro, Trifluoromethoxy
4-Bromo-1-difluoromethyl-2-fluorobenzene (749932-17-0) C₇H₄BrF₃ 225.01 4-Br, 1-CF₂H, 2-F Difluoromethyl, Fluoro
4-Bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene C₈H₆BrF₃OS 295.56 4-Br, 2-SCH₃, 1-OCF₃ Methylsulfanyl, Trifluoromethoxy
Key Observations:

Substituent Reactivity :

  • The chloromethyl group in the target compound enhances its reactivity toward nucleophilic substitution (e.g., with amines or thiols) compared to methyl (), methylsulfanyl (), or fluoro () substituents.
  • Difluoromethoxy (-OCHF₂) is less electron-withdrawing than trifluoromethoxy (-OCF₃) (), making the target compound more reactive in electrophilic aromatic substitution than trifluoromethoxy-containing analogues.

Molecular Weight and Polarity: The target compound has a higher molecular weight (271.49 g/mol) than analogues due to the chloromethyl group. Difluoromethoxy and trifluoromethoxy groups increase polarity, enhancing solubility in organic solvents compared to non-polar methyl groups ().

Biological Activity

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene, with the CAS number 1039329-39-9, is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a chloromethyl group, and a difluoromethoxy substituent on a benzene ring. Its molecular formula is C8H6BrClF2O, which contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H6BrClF2O
Molecular Weight267.49 g/mol
CAS Number1039329-39-9
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity, allowing the compound to penetrate cellular membranes effectively.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Binding : The presence of halogens may facilitate binding to certain receptors, influencing signaling pathways associated with cell growth and apoptosis.

Pharmacological Effects

Research has demonstrated that this compound exhibits several pharmacological effects:

  • Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function.
  • Anti-inflammatory Properties : The compound has been evaluated for its potential to modulate inflammatory responses, suggesting a role in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers investigated the effects of this compound on pancreatic cancer cells. The results indicated that the compound inhibited cell growth with an IC50 value of 0.58 μM when cultured in galactose-containing media, which emphasizes its reliance on oxidative phosphorylation (OXPHOS) for ATP production .

Study 2: Mechanistic Insights

Another study focused on the mechanism of action revealed that treatment with the compound led to significant depletion of ATP levels in MIA PaCa-2 cells, suggesting a targeted disruption of mitochondrial function . This finding supports the hypothesis that compounds affecting OXPHOS could serve as effective anticancer agents.

Q & A

Basic Research Question

  • Chloromethyl : Use fume hoods and nitrile gloves; reacts exothermically with water, releasing HCl. Neutralize spills with NaHCO₃ .
  • Difluoromethoxy : HF scavengers (e.g., CaCO₃) must be available. Store in PTFE-lined containers to prevent leaching .
  • Emergency response : Eye exposure requires 15-min saline rinse; inhalation demands immediate oxygen therapy. SDS documentation must align with GHS H301/H315 codes .

How do electronic effects of substituents influence electrophilic substitution reactions?

Advanced Research Question
The difluoromethoxy group (-OCF₂) is strongly electron-withdrawing (-I effect), directing electrophiles to the para position relative to itself. Bromine (-I/+M) competes, creating regioselective ambiguity. Computational modeling (e.g., Hirshfeld charge analysis) predicts reactivity: in this compound, nitration favors the 5-position (para to -OCF₂, meta to Br) . Experimental validation via competitive reactions with HNO₃/H₂SO₄ and HPLC analysis of nitro derivatives is essential .

What strategies mitigate halogen exchange during nucleophilic substitutions?

Advanced Research Question
Unintended halogen scrambling (e.g., Br ↔ Cl) occurs under harsh conditions (high temp, polar aprotic solvents). Strategies:

  • Use mild bases (Cs₂CO₃ instead of NaOH) in DMSO to minimize nucleophilic displacement of Br.
  • Lower reaction temperatures (0–25°C) and shorter durations (≤2 hr) .
  • Monitor via ICP-MS for halide byproducts .

How can researchers validate the purity of this compound for catalytic studies?

Basic Research Question

  • HPLC : C18 column, MeCN:H₂O (70:30), 1 mL/min flow; compare retention times with standards.
  • Elemental analysis : Br (theoretical ~25.1%) and Cl (~10.4%) must align within ±0.3% .
  • Mass spectrometry : ESI-MS in positive mode to confirm [M+H]⁺ (exact mass 293.92 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene
Reactant of Route 2
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4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene

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